4-Fluoro-5-iodo-1H-indazole
Overview
Description
4-Fluoro-5-iodo-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both fluorine and iodine atoms in the 4- and 5-positions, respectively, imparts unique chemical properties to this compound, making it a valuable subject of research in medicinal chemistry and material science.
Mechanism of Action
Target of Action
4-Fluoro-5-iodo-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as iridium, lanthanum, and europium . This coordination allows it to form either heteroleptic or homoleptic triplet photosensitizers . These photosensitizers are the primary targets of this compound and play a crucial role in its applications, particularly in dye-sensitized solar cells (DSSCs) .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the metal centers. The compound coordinates to these metal centers to form photosensitizers. This interaction results in an efficient ligand to metal energy transfer process . This energy transfer process is critical for the functioning of DSSCs.
Biochemical Pathways
Indazole-containing heterocyclic compounds, which include this compound, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a role in the treatment of respiratory diseases . This suggests that the compound may affect the biochemical pathways related to these diseases.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its applications. In the context of DSSCs, the energy transfer process resulting from the compound’s interaction with metal centers can enhance the efficiency of these cells . In a medicinal context, the compound’s action as a selective inhibitor of phosphoinositide 3-kinase δ could potentially lead to therapeutic effects in treating respiratory diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of energy transfer in DSSCs can be affected by factors such as light intensity and temperature . In a biological context, factors such as pH and the presence of other molecules can influence the compound’s interaction with its targets and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the intermediate benzylidenehydrazine, followed by cyclization under specific conditions . Another approach involves the use of ortho-substituted benzaldehydes and hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms allows for nucleophilic aromatic substitution reactions, where the fluorine or iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
4-Fluoro-5-iodo-1H-indazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Fluoro-1H-indazole: Similar in structure but lacks the iodine atom, which can affect its chemical reactivity and biological activity.
5-Iodo-1H-indazole: Lacks the fluorine atom, which can influence its lipophilicity and interaction with molecular targets.
4-Chloro-5-iodo-1H-indazole: Substitutes chlorine for fluorine, which can alter its chemical properties and biological effects.
Uniqueness: 4-Fluoro-5-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-fluoro-5-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYYSVDKAMZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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